1-(6-methoxypyridin-3-yl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one
Description
Properties
IUPAC Name |
1-(6-methoxypyridin-3-yl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-10-6-14-13(15(19)7-10)8-11(2)18(14)12-4-5-16(20-3)17-9-12/h4-5,8-10H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIJIPISLBSBFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(N2C3=CN=C(C=C3)OC)C)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-methoxypyridin-3-yl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a pyridine derivative, the introduction of the methoxy group can be achieved through nucleophilic substitution reactions. Subsequent steps involve the formation of the indole ring, often through cyclization reactions facilitated by catalysts or specific reagents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(6-methoxypyridin-3-yl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the pyridine and indole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or organometallic reagents under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the compound's ability to inhibit key signaling pathways involved in cancer progression. For instance, it has been reported to exhibit cytotoxic effects against various cancer cell lines by targeting the PI3K/Akt signaling pathway, which is crucial for cell survival and growth . The structural features of the compound allow it to interact effectively with specific protein targets, leading to apoptosis in cancer cells.
Neuroprotective Effects
The compound has shown promise in neuropharmacology, particularly as a potential treatment for neurodegenerative diseases. It acts as an allosteric modulator of muscarinic acetylcholine receptors, which are implicated in cognitive functions and neuroprotection . This modulation can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease.
Antimicrobial Activity
Research indicates that 1-(6-methoxypyridin-3-yl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one and its derivatives possess significant antimicrobial properties. Studies have demonstrated their effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It exhibits the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways, making it a candidate for treating inflammatory disorders . This activity is particularly relevant in conditions such as rheumatoid arthritis and chronic inflammatory diseases.
Organic Electronics
The unique electronic properties of this compound have led to its exploration in organic electronic devices. Its ability to act as a semiconductor makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) . The compound's stability and efficiency in charge transport are key factors contributing to its potential use in these technologies.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(6-methoxypyridin-3-yl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity. The pathways involved often include signal transduction mechanisms that lead to the desired biological effect.
Comparison with Similar Compounds
Structural Comparison
The target compound’s structure is distinguished by its 6-methoxypyridin-3-yl substituent and 2,6-dimethyl groups on the partially saturated indole core. Key structural analogs include:
- Brominated Aryl Analogs : Compounds such as C₂₈H₂₂BrN₇O (MW: 552.42) from Molecules (2013) feature a bromine atom and extended aryl substituents, increasing molecular weight and polarizability compared to the target compound .
- Fully Aromatic Indole Derivatives : Analogs lacking the 6,7-dihydro moiety (e.g., fully aromatic indoles) exhibit altered π-conjugation and rigidity, impacting binding interactions in biological systems.
Table 1: Structural and Molecular Comparison
*Note: Molecular formula for the target compound is inferred as ~C₁₇H₁₉N₂O₂ based on IUPAC naming conventions.
Physicochemical Properties
- Elemental Analysis: The brominated analog (C₂₈H₂₂BrN₇O) shows C: 60.88%, H: 4.01%, N: 17.75%, reflecting its nitrogen-rich structure .
- Solubility and Stability: The 6-methoxy group in the target compound may enhance solubility in polar solvents compared to non-polar brominated analogs.
Table 2: Analytical Techniques for Key Compounds
| Compound | Key Techniques | Notable Data |
|---|---|---|
| Target Compound | NMR, LC-MS, HPLC | No explicit data provided |
| C₂₈H₂₂BrN₇O | ¹³C NMR, Elemental | δ 124.7–190.8 ppm; C: 60.88%, N: 17.75% |
Biological Activity
The compound 1-(6-methoxypyridin-3-yl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one is a heterocyclic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
Key Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 274.33 g/mol |
| IUPAC Name | This compound |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound largely stems from its ability to interact with various biological targets, including enzymes and receptors. The compound's structure allows it to modulate signal transduction pathways, which can lead to therapeutic effects in various diseases.
Therapeutic Applications
Research indicates potential applications in the following areas:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antibacterial properties against strains such as E. coli and S. aureus .
- Anticancer Properties : Some studies have indicated that similar indole derivatives possess cytotoxic effects on cancer cell lines, suggesting that this compound could have similar effects .
- Neuroprotective Effects : Due to its interaction with muscarinic receptors, it may have implications in treating neurodegenerative diseases .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, we can compare it with other heterocyclic compounds.
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Pyrido[2,3-d]pyrimidin-5-one derivatives | Heterocyclic | Antiviral and anticancer |
| Pyrazolo[3,4-d]pyrimidine derivatives | Heterocyclic | Antibacterial and antifungal |
| 1-(6-hydroxy-3-pyridinyl)-2,6-dimethylindole | Indole derivative | Antioxidant and anti-inflammatory |
Unique Features
What distinguishes this compound from similar compounds is its specific combination of a pyridine ring with an indole moiety. This unique structure may enhance its binding affinity to biological targets compared to other derivatives.
Study on Antimicrobial Properties
A study evaluating the antimicrobial activity of various extracts containing this compound demonstrated significant inhibition against common pathogens. The disk diffusion method was utilized to assess effectiveness against E. coli and S. aureus, revealing zones of inhibition comparable to standard antibiotics .
Investigation of Anticancer Effects
In vitro studies on cancer cell lines showed that derivatives of this compound could induce apoptosis in malignant cells. These findings are promising for further exploration into its potential as an anticancer agent .
Q & A
Q. What are the optimal synthetic routes for preparing 1-(6-methoxypyridin-3-yl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one, and how can reaction yields be improved?
Methodological Answer : The compound can be synthesized via multi-component reactions (MCRs) or stepwise cyclization. A two-step approach involving (i) formation of the indol-4-one core via acid-catalyzed cyclization of substituted diketones and (ii) coupling with a 6-methoxypyridine moiety using Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution is commonly employed . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for diketone:pyridine derivatives), use of Brønsted acid catalysts (e.g., p-toluenesulfonic acid), and inert atmosphere conditions to prevent oxidation of the dihydroindole ring .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data contradictions resolved?
Methodological Answer : Key techniques include:
- NMR : - and -NMR to confirm substitution patterns (e.g., methoxy group at δ 3.8–4.0 ppm, dihydroindole protons at δ 2.5–3.2 ppm) .
- LC/MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]) and rule out impurities .
- IR : Detection of carbonyl (C=O) stretching at ~1640–1680 cm .
Contradictions arise from solvent effects or tautomerism; resolution involves comparative analysis with DFT-calculated spectra or X-ray crystallography .
Q. What purification strategies are effective for isolating the target compound from by-products?
Methodological Answer : Column chromatography (silica gel, hexane/EtOAc gradient) effectively separates regioisomers. For polar by-products, recrystallization in ethanol/water mixtures (7:3 v/v) enhances purity. HPLC with a C18 column and acetonitrile/water mobile phase (0.1% TFA) is recommended for final polishing .
Q. How does the compound’s stability under varying pH and temperature conditions impact storage protocols?
Methodological Answer : The dihydroindole ring is prone to oxidation. Stability studies show degradation >5% occurs at pH <3 or >8. Storage at −20°C under nitrogen in amber vials with desiccants (e.g., silica gel) preserves integrity for >6 months .
Q. What crystallographic methods confirm the compound’s 3D structure?
Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with Cu-Kα radiation (λ = 1.5418 Å) resolves the chair conformation of the dihydroindole ring and planar pyridine moiety. Data refinement via SHELXL software validates bond angles and torsional strains .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of the methoxypyridine group in modulating reactivity?
Methodological Answer : Isotopic labeling (-methoxy group) coupled with -NMR tracks electronic effects on the pyridine ring. Computational studies (DFT, B3LYP/6-31G*) reveal methoxy-induced electron donation, enhancing nucleophilic aromatic substitution at the 3-position .
Q. Which catalytic systems improve regioselectivity in functionalizing the dihydroindole core?
Methodological Answer : Pd-catalyzed C–H activation with directing groups (e.g., pyridine) achieves regioselective alkylation at the 2-position. Ligand screening (e.g., XPhos) and solvent polarity (DMF vs. THF) critically influence selectivity .
Q. What computational models predict the compound’s pharmacokinetic properties?
Methodological Answer : ADMET prediction via SwissADME or Schrödinger’s QikProp assesses logP (~2.8), aqueous solubility (−4.2 logS), and CYP450 inhibition. Molecular docking (AutoDock Vina) identifies potential binding to kinase targets (e.g., CDK2) with ∆G < −8 kcal/mol .
Q. How do structural modifications (e.g., methyl vs. ethyl groups) impact bioactivity in vitro?
Methodological Answer : Comparative SAR studies using MTT assays on cancer cell lines (e.g., MCF-7) show that 2,6-dimethyl substitution enhances cytotoxicity (IC ~5 µM) versus bulkier alkyl groups. Fluorescence polarization assays quantify binding affinity to DNA G-quadruplexes .
Q. What strategies address conflicting data in reaction kinetics studies?
Methodological Answer : Conflicting Arrhenius parameters (e.g., activation energy discrepancies) are resolved via in situ FTIR monitoring or stopped-flow techniques. Statistical validation (ANOVA, p <0.05) identifies outliers caused by temperature gradients or catalyst deactivation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
